molecular formula C18H15N3O2 B12493746 2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide

2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide

Cat. No.: B12493746
M. Wt: 305.3 g/mol
InChI Key: GWROXPTUDZMLFG-UHFFFAOYSA-N
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Description

2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide is a compound that belongs to the class of phenoxy acetamides. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It combines the structural features of quinoline and phenoxy acetamide, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide typically involves the coupling of a quinoline derivative with a phenoxy acetamide precursor. One common method includes the reaction of 6-aminoquinoline with 4-formylphenoxy acetamide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide structure but differ in the substituents on the phenyl ring.

    Quinoline derivatives: Compounds with a quinoline core but different functional groups attached.

Uniqueness

2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide is unique due to its combination of quinoline and phenoxy acetamide structures, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-[4-(quinolin-6-yliminomethyl)phenoxy]acetamide

InChI

InChI=1S/C18H15N3O2/c19-18(22)12-23-16-6-3-13(4-7-16)11-21-15-5-8-17-14(10-15)2-1-9-20-17/h1-11H,12H2,(H2,19,22)

InChI Key

GWROXPTUDZMLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)OCC(=O)N)N=C1

Origin of Product

United States

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